molecular formula C11H20N4O2 B1671564 Gizzerosine CAS No. 89238-78-8

Gizzerosine

Cat. No.: B1671564
CAS No.: 89238-78-8
M. Wt: 240.3 g/mol
InChI Key: LFNFNJYYTXESHV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gizzerosine typically involves the reaction of lysine with an imidazole derivative. One common method is the nucleophilic substitution reaction where the ε-amino group of lysine reacts with a halogenated imidazole compound under basic conditions . The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific application requirements .

Chemical Reactions Analysis

Types of Reactions: Gizzerosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of Gizzerosine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability .

Comparison with Similar Compounds

Uniqueness: Gizzerosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

89238-78-8

Molecular Formula

C11H20N4O2

Molecular Weight

240.3 g/mol

IUPAC Name

(2S)-2-amino-6-[2-(1H-imidazol-5-yl)ethylamino]hexanoic acid

InChI

InChI=1S/C11H20N4O2/c12-10(11(16)17)3-1-2-5-13-6-4-9-7-14-8-15-9/h7-8,10,13H,1-6,12H2,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

LFNFNJYYTXESHV-JTQLQIEISA-N

SMILES

C1=C(NC=N1)CCNCCCCC(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)CCNCCCC[C@H](C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CCNCCCCC(C(=O)O)N

Appearance

Solid powder

melting_point

251-252°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-9-(4-imidazolyl)-7-azanonanoic acid
gizzerosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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